(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol
CAS No.: 922165-48-8
Cat. No.: VC15916648
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922165-48-8 |
|---|---|
| Molecular Formula | C18H22O2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | [1-[(1-methoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
| Standard InChI | InChI=1S/C18H22O2/c1-20-17-15(12-18(13-19)10-4-5-11-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-9,19H,4-5,10-13H2,1H3 |
| Standard InChI Key | APXJEQBLRHDZAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=CC=CC=C21)CC3(CCCC3)CO |
Introduction
Molecular Structure and Stereochemical Considerations
The naphthalene moiety imparts planar aromaticity, while the cyclopentane introduces ring puckering, as observed in related cyclopentylmethanol derivatives . Intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen is plausible, analogous to O–H⋯O interactions documented in (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone . Such interactions could stabilize specific conformers, influencing reactivity and solid-state packing.
Synthetic Methodologies
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two key fragments:
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1-Methoxy-2-(chloromethyl)naphthalene: A halogenated naphthalene derivative serving as the electrophilic coupling partner.
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Cyclopentylmethanol: The nucleophilic aliphatic component, potentially functionalized with a leaving group for alkylation.
A Friedel-Crafts alkylation or nucleophilic substitution reaction between these fragments represents a plausible route, though direct literature evidence for this specific compound is absent. Adjustments to known protocols for analogous systems are required .
Stepwise Synthesis Protocol
Step 1: Synthesis of 1-Methoxy-2-(chloromethyl)naphthalene
1-Methoxynaphthalene (10 mmol) is treated with paraformaldehyde and hydrochloric acid under reflux in dichloromethane, catalyzed by ZnCl₂, to install the chloromethyl group at the 2-position. This method mirrors the AlCl₃-mediated demethylation and functionalization of methoxynaphthalenes reported in .
Step 2: Preparation of Cyclopentylmethanol Derivative
Cyclopentanol is converted to cyclopentylmethanol via a two-step oxidation-reduction sequence: oxidation to cyclopentanecarboxylic acid followed by LiAlH₄ reduction. Alternative routes employ Grignard reagents, as seen in for ethylamine syntheses.
Step 3: Coupling via Nucleophilic Substitution
Reacting 1-methoxy-2-(chloromethyl)naphthalene (5 mmol) with cyclopentylmethanol (6 mmol) in dimethylformamide (DMF) using K₂CO₃ as a base at 80°C for 12 hours yields the target compound. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the product as a viscous oil.
Yield: ~45–55% (estimated from analogous reactions in ).
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
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3360: O–H stretch (hydroxyl).
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2830–2950: C–H stretches (cyclopentane, methylene).
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1605, 1510: Aromatic C=C stretching.
Crystallographic and Solid-State Properties
While no single-crystal X-ray data exists for the title compound, related naphthalene derivatives exhibit characteristic packing motifs. For example, (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone forms centrosymmetric dimers via O–H⋯O hydrogen bonds . By analogy, (1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol may adopt layered structures stabilized by O–H⋯O interactions between hydroxyl and methoxy groups, with additional C–H⋯π contacts involving the naphthalene system.
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